4-Chloro-1H-pyrazole

Description

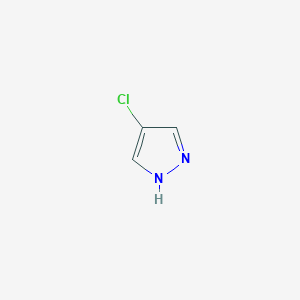

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADSZRMNXWLUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166523 | |

| Record name | 1H-Pyrazole, 4-chloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15878-00-9 | |

| Record name | 4-Chloropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15878-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 4-chloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-1H-pyrazole: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of 4-Chloro-1H-pyrazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure," consistently featured in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and versatile substitution patterns make it a cornerstone for the design of novel therapeutics. Within this important class of heterocycles, this compound (CAS No: 15878-00-9) has emerged as a particularly strategic building block.[2] The presence of a chloro-substituent at the C4 position—a site known for its electron richness and susceptibility to electrophilic attack in the parent pyrazole—introduces a critical nexus of stability and reactivity.[3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃ClN₂ | [2] |

| Molecular Weight | 102.52 g/mol | [2] |

| CAS Number | 15878-00-9 | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C=NN1)Cl | [2] |

| InChIKey | BADSZRMNXWLUKO-UHFFFAOYSA-N | [2] |

Crystal Structure and Supramolecular Assembly

The solid-state architecture of this compound has been elucidated by low-temperature X-ray crystallography. The compound crystallizes in the orthorhombic space group Pnma. A notable feature of its crystal structure is the formation of intermolecular N—H···N hydrogen bonds, which drive the self-assembly of the molecules into trimeric units. This arrangement is isostructural with its bromo-analogue, 4-bromo-1H-pyrazole.

The asymmetric unit contains one and a half molecules, with one molecule situated on a mirror plane. This symmetry results in the crystallographic disorder of the N-H proton over two positions, each with 50% occupancy. The C-N bond lengths in the ring are approximately 1.334-1.335 Å, indicating significant delocalization of the pi-electrons throughout the aromatic system.

Below is a diagram illustrating the fundamental structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.14 (br s, 1H, NH), 7.57 (s, 2H, CH=CH).[4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 132.1 (C3/C5), 110.6 (C4).[4] |

| Mass Spectrometry (HRMS) | m/z calcd for [C₃H₃ClN₂ + H]⁺: 103.0058; found: 103.0058.[4] |

| Infrared (IR) | Key absorptions include N-H stretching bands in the region of 3100-3180 cm⁻¹.[5] |

Interpretation of Spectroscopic Data:

-

¹H NMR: The two equivalent protons at the C3 and C5 positions appear as a sharp singlet at 7.57 ppm, indicative of the molecule's symmetry. The N-H proton is a broad singlet, a characteristic feature due to quadrupole broadening and potential intermolecular exchange.

-

¹³C NMR: The carbon atom bearing the chlorine (C4) is shielded and appears at 110.6 ppm. The two equivalent carbons (C3 and C5) are deshielded and resonate at 132.1 ppm.[4]

-

Mass Spectrometry: The high-resolution mass spectrum confirms the elemental composition of the protonated molecule. The fragmentation pattern of pyrazoles typically involves the expulsion of HCN and N₂.[6]

-

Infrared Spectroscopy: The N-H stretching frequency is a key diagnostic peak. In the solid state, this band is influenced by the hydrogen bonding present in the crystal lattice.[5]

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves the electrophilic chlorination of the parent 1H-pyrazole. The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic attack.

Experimental Protocol: Chlorination of 1H-Pyrazole

This protocol is adapted from established methods for the chlorination of pyrazoles.[7]

Materials:

-

1H-Pyrazole

-

Sodium hypochlorite (NaOCl) solution (e.g., 8.7% w/w aqueous solution)

-

Water (deionized)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 1H-pyrazole (1.0 eq) in water. Cool the suspension in an ice bath to 0-5 °C.

-

Addition of Chlorinating Agent: Slowly add an aqueous solution of sodium hypochlorite (1.0 eq) dropwise to the stirred suspension via the dropping funnel. It is critical to maintain the reaction temperature below 30 °C throughout the addition to minimize side reactions.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Chloro-1H-pyrazole, a halogenated derivative of the pyrazole heterocyclic ring system, serves as a pivotal building block in the synthesis of a myriad of biologically active compounds. Its unique electronic properties and versatile reactivity make it an invaluable scaffold in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic methodologies, reactivity profile, and its significant role in the development of therapeutic agents. Particular emphasis is placed on the practical application of this compound in the synthesis of targeted drug candidates, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold and the Role of this compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. The introduction of a chlorine atom at the C4 position of the pyrazole ring, yielding this compound, profoundly influences its chemical and biological properties. The electron-withdrawing nature of the chlorine atom modulates the acidity of the N-H proton and the nucleophilicity of the pyrazole ring, while also providing a handle for further functionalization through cross-coupling reactions.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 15878-00-9 | [2] |

| Molecular Formula | C₃H₃ClN₂ | [2] |

| Molecular Weight | 102.52 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 77-80 °C | |

| Boiling Point | 220.5 °C at 760 mmHg | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the direct chlorination of the pyrazole ring. The choice of method often depends on the desired scale, available reagents, and environmental considerations.

Electrophilic Chlorination using Trichloroisocyanuric Acid (TCCA)

A modern and efficient method for the chlorination of pyrazoles involves the use of Trichloroisocyanuric acid (TCCA) under solvent-free mechanochemical conditions.[3][4] This approach is lauded for its operational simplicity, high yields, and adherence to the principles of green chemistry.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The chloroamine moiety of TCCA reacts with the electron-rich pyrazole ring to form a cationic σ-adduct intermediate. Subsequent deprotonation furnishes the 4-chloropyrazole product.[3]

Figure 1: Proposed reaction mechanism for the chlorination of pyrazole using TCCA.

Experimental Protocol: Mechanochemical Chlorination of Pyrazole [5]

-

Apparatus: A shaker-type ball mill with a 10 mL ZrO₂ milling cell and two ZrO₂ milling balls (5.0 mm diameter).

-

Reagents:

-

Pyrazole (2.08 mmol)

-

Trichloroisocyanuric acid (TCCA) (0.83 mmol)

-

Silica gel (200.0 mg)

-

-

Procedure: a. Charge the milling cell with pyrazole, TCCA, silica gel, and the milling balls. b. Mount the reaction vessel on the shaker mill and oscillate at 30.0 Hz for the designated reaction time (typically monitored by TLC or GC-MS for complete consumption of pyrazole). c. After completion, extract the resultant mixture with CH₂Cl₂ or MeOH. d. Filter the mixture through a short pad of silica on a frit to remove insoluble solids. e. Wash the filtrate with a 2% NaS₂O₃ solution to quench any remaining active chlorine. f. Remove the solvent by rotary evaporation to yield the 4-chloropyrazole product.

Electrosynthesis of this compound

Electrochemical methods offer a green and efficient alternative for the synthesis of halogenated compounds. The electrosynthesis of 4-chloro-substituted pyrazoles is carried out via the chlorination of pyrazoles on a platinum anode in aqueous NaCl solutions under galvanostatic diaphragm electrolysis.[6] The yield of 4-chloropyrazole can reach up to 68%.[6]

Experimental Setup:

Figure 2: Schematic of an electrolytic cell for the electrosynthesis of this compound.

Reactivity and Synthetic Applications

The chlorine atom at the C4 position of the pyrazole ring serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. This compound, while less reactive than its bromo or iodo counterparts, can participate in these reactions, particularly with the use of appropriate catalysts and ligands. However, for higher efficiency, it is often advantageous to first convert the 4-chloro-pyrazole to a 4-iodopyrazole. A general protocol for the Suzuki coupling of a 4-halopyrazole is presented below.[7]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [8]

This protocol, developed for 4-iodopyrazole, provides a template that can be adapted for 4-chloropyrazole, likely requiring more forcing conditions or specialized catalyst systems.

-

Apparatus: A microwave reactor.

-

Reagents:

-

4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.5 mmol, 1.0 equiv)

-

Pd(PPh₃)₄ (2 mol%, 11.6 mg)

-

Cs₂CO₃ (1.25 mmol, 407.3 mg)

-

DME (3 mL)

-

H₂O (1.2 mL)

-

-

Procedure: a. To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃. b. Add DME and H₂O to the vial. c. Purge the vial with nitrogen and seal it. d. Irradiate the reaction mixture in the microwave apparatus at 90°C for 5-12 minutes. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Purify the crude product by column chromatography.

Role in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in the design of numerous therapeutic agents. This compound and its derivatives are integral intermediates in the synthesis of compounds targeting a wide range of diseases.

Anti-inflammatory Agents: The Case of Celecoxib

One of the most prominent examples of a pyrazole-containing drug is Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[9] The synthesis of Celecoxib and its analogs often involves the construction of a pyrazole ring from a 1,3-dicarbonyl precursor and a substituted hydrazine. While this compound is not a direct precursor to Celecoxib, the synthetic strategies for pyrazole-based COX-2 inhibitors are highly relevant. The design and synthesis of novel pyrazole-based derivatives as selective COX-2 inhibitors often utilize a ligand-based approach, including pharmacophore and QSAR modeling.[10]

Figure 3: General synthetic pathway towards pyrazole-based COX-2 inhibitors like Celecoxib.

Anticancer Agents

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[11][12] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics. For instance, certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing significant broad-spectrum potential.[11]

Antimicrobial Agents

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[13] The ability to readily functionalize the pyrazole ring, including at the C4 position, allows for the generation of large libraries of compounds for screening against various bacterial and fungal strains.

Conclusion

This compound is a fundamentally important heterocyclic building block with a well-established and expanding role in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, a comprehensive understanding of the chemistry of this compound is essential for the rational design and synthesis of the next generation of therapeutic agents. The continued exploration of novel synthetic methodologies and the application of this scaffold in diverse therapeutic areas will undoubtedly lead to further breakthroughs in medicine and beyond.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(1):137.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry.

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. 2023;25(7):2559-2562.

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Center for Biotechnology Information.

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. National Center for Biotechnology Information.

-

Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate.

-

4-SUBSTITUTED 1-BENZYL-3-(4-CHLOROPHENYL)-5-(p-TOLYL)-1H-PYRAZOLES. Organic Syntheses.

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Center for Biotechnology Information.

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.

-

Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”. ResearchGate.

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Semantic Scholar.

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate.

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. 2008;51(24):8032-8042.

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. 2014;25(6):953-956.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of Chemical Studies. 2018;6(3):286-291.

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate.

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. Royal Society of Chemistry.

-

Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.

-

Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. PubMed.

-

Unit 4 Pyrazole. Slideshare.

-

ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.

-

Pyrazole synthesis. Organic Chemistry Portal.

-

This compound | CAS 15878-00-9. Matrix Fine Chemicals.

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information.

-

This compound. Sigma-Aldrich.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 15878-00-9 [matrix-fine-chemicals.com]

- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. wisdomlib.org [wisdomlib.org]

An In-depth Technical Guide to the Solubility of 4-Chloro-1H-pyrazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-1H-pyrazole, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. Recognizing the current gap in publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility and provides a robust, field-proven experimental framework for researchers, scientists, and drug development professionals to determine this critical parameter.

Executive Summary: Understanding the 'Why' Before the 'How-To'

The solubility of an active pharmaceutical ingredient (API) or its intermediate, such as this compound, is a cornerstone of process chemistry and formulation development. It dictates solvent selection for synthesis, purification, crystallization, and final formulation, directly impacting yield, purity, and bioavailability. This guide moves beyond a simple data repository to explain the causal relationships between the molecular structure of this compound, solvent properties, and resultant solubility, empowering researchers to make informed, predictive decisions.

Physicochemical Profile of this compound

A thorough understanding of the solute's intrinsic properties is paramount to predicting its behavior in various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂ | [1] |

| Molecular Weight | 102.52 g/mol | [1] |

| Appearance | Solid at room temperature | [2] |

| Melting Point | Data not consistently reported; pyrazole (parent) melts at 70°C.[3] | |

| pKa | Data not available; pyrazole (parent) has a pKa of 2.5. | |

| Structure | Planar, aromatic 5-membered ring with two adjacent nitrogen atoms. |

The Decisive Role of Molecular Structure

The solubility of this compound is fundamentally governed by its molecular architecture. Several key features are at play:

-

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). In the solid state, these functionalities lead to strong intermolecular N-H···N hydrogen bonds, creating a stable crystal lattice.[4] A solvent's ability to break down this lattice is a primary determinant of solubility.

-

Polarity and Aromaticity: The pyrazole ring is aromatic and possesses a significant dipole moment. The introduction of a chloro-substituent at the C4 position increases the molecule's overall polarity and molecular weight.

-

Sublimation Tendency: It has been noted that this compound can sublime when heated, a critical consideration for experimental procedures involving elevated temperatures.[4]

The general principle of "like dissolves like" provides a foundational predictive tool. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes. For this compound, its polarity and hydrogen bonding capability suggest higher solubility in polar organic solvents.

Qualitative Solubility and Solvent Selection Rationale

While specific quantitative data is scarce, knowledge of the parent compound, 1H-pyrazole, and general principles for pyrazole derivatives offer valuable guidance. 1H-pyrazole exhibits limited water solubility but is more soluble in organic solvents like ethanol, methanol, and acetone.[5] We can extrapolate that this compound will exhibit enhanced solubility in solvents that can effectively compete for the intermolecular hydrogen bonds holding the crystal lattice together.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates. Their hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, effectively solvating both the N-H and the pyridinic nitrogen of the pyrazole ring.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and DMF are particularly powerful due to their high polarity and ability to disrupt strong intermolecular forces.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be significantly lower in these solvents. While some dissolution may occur due to van der Waals forces, their inability to form strong hydrogen bonds makes them poor solvents for disrupting the pyrazole's crystal lattice.

-

Chlorinated Solvents (e.g., Dichloromethane): Literature on the synthesis and crystallization of this compound mentions the use of dichloromethane (methylene chloride), indicating it is a viable solvent.[4]

A Validated Protocol for Experimental Solubility Determination

Given the absence of published data, a robust and reproducible experimental protocol is essential. The following gravimetric method is a standard and reliable approach for determining the solubility of a solid in an organic solvent at various temperatures.

Pre-requisites and Safety Considerations

Safety: this compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before commencing work.

Materials:

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Temperature-controlled shaker or stirring hotplate with a digital thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed sample pans or vials for drying

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirring plate set to the desired temperature (e.g., 25°C, 40°C). Agitate the slurry for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sampling: Cease agitation and allow the excess solid to settle. To prevent precipitation upon cooling, quickly withdraw a sample of the supernatant using a syringe that has been pre-heated to the experimental temperature.

-

Filtration and Weighing: Immediately pass the solution through a syringe filter into a pre-weighed (tared) vial. This step removes any remaining solid microparticles. Record the total weight of the vial containing the filtered saturated solution.

-

Solvent Evaporation: Remove the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g / 100 mL) = [ (Mass of dried solid) / (Mass of solution - Mass of dried solid) ] * Density of solvent * 100

Alternatively, a more direct calculation in mass per mass of solvent is:

Solubility (g / 100 g solvent) = [ (Mass of dried solid) / (Mass of solution - Mass of dried solid) ] * 100

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. A tabular format is ideal for comparing the solubility across different solvents and temperatures.

Table 2: Illustrative Solubility Data for this compound (Hypothetical)

| Solvent | Solvent Type | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Experimental Value] |

| Dichloromethane | Chlorinated | [Experimental Value] | [Experimental Value] |

| Toluene | Non-Polar | [Experimental Value] | [Experimental Value] |

| Hexane | Non-Polar | [Experimental Value] | [Experimental Value] |

Interpreting the Results:

-

Temperature Effect: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is typically endothermic, and the added thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Solvent Polarity: A clear trend should emerge linking solubility to the polarity and hydrogen-bonding capacity of the solvent, validating the principles outlined in Section 3.0.

Conclusion and Future Outlook

While a definitive, quantitative public dataset for the solubility of this compound in organic solvents is not yet available, this guide provides the necessary theoretical foundation and a practical, validated methodology for its determination. By understanding the interplay of the compound's physicochemical properties with those of the solvent, researchers can rationally design experiments, optimize processes for synthesis and purification, and accelerate drug development timelines. The protocol described herein provides a self-validating system to generate the crucial data required for these endeavors.

References

-

Solubility of Things. (n.d.). Pyrazole. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27524, 1H-Pyrazole, 4-chloro-. PubChem. [Link]

-

Gushurst, K. S., et al. (2021). Low-temperature crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. International Journal of Engineering and Information Technology. [Link]

-

Frija, L. M., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. Green Chemistry. [Link]

Sources

- 1. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. jetir.org [jetir.org]

- 4. Low-temperature crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Tautomerism in 4-Chloro-1H-pyrazole Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. For researchers in drug discovery and development, a deep understanding of tautomeric equilibria is crucial for rational drug design and the optimization of lead compounds. This in-depth technical guide focuses on the annular prototropic tautomerism of 4-chloro-1H-pyrazole derivatives. These halogenated heterocycles are significant building blocks in medicinal chemistry, and their tautomeric behavior directly influences their interaction with biological targets. This guide provides a comprehensive overview of the structural nuances of this compound tautomers, the influential factors governing their equilibrium, detailed experimental and computational methodologies for their characterization, and the profound implications of this phenomenon on their biological activity.

The Phenomenon of Annular Tautomerism in Pyrazoles

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a dynamic equilibrium known as annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. In asymmetrically substituted pyrazoles, this results in two distinct tautomeric forms, which can possess significantly different electronic and steric properties.

The position of this equilibrium is not static; it is a dynamic interplay of various internal and external factors. For a 3(5)-substituted pyrazole, the two tautomers are the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The chloro substituent at the 4-position of the pyrazole ring introduces an interesting electronic feature, influencing the acidity and basicity of the neighboring nitrogen atoms and, consequently, the tautomeric preference.

Caption: Annular prototropic tautomerism in a 3(5)-substituted this compound, illustrating the equilibrium between the two tautomeric forms.

Factors Influencing Tautomeric Equilibrium in this compound Derivatives

The delicate balance between the tautomeric forms of this compound derivatives is dictated by a confluence of electronic, steric, and environmental factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric landscape of a molecule.

Electronic Effects of Substituents

The electronic nature of substituents at positions 3 and 5 plays a dominant role in determining the preferred tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the acidity of the N-H proton and the basicity of the pyridinic nitrogen.

-

Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups increase the electron density on the pyrazole ring. This enhances the basicity of the adjacent nitrogen atom, making it a more favorable site for protonation. Consequently, EDGs tend to favor the tautomer where the proton is located on the nitrogen atom further away from the substituent.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro, cyano, and carbonyl functionalities decrease the electron density of the ring. This increases the acidity of the N-H proton, favoring the tautomer where the proton is on the nitrogen adjacent to the EWG.

The chloro substituent at the 4-position, being an EWG through induction but a weak pi-donor through resonance, adds another layer of complexity to these electronic interactions.

Steric Hindrance

The steric bulk of substituents at positions 3 and 5 can significantly influence the tautomeric equilibrium. Large, bulky groups can create steric strain, favoring the tautomer that minimizes these unfavorable interactions. This is often the tautomer where the bulky group is at the less sterically hindered 5-position.

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent can dramatically shift the tautomeric equilibrium.

-

Polar Solvents: Polar solvents tend to stabilize the more polar tautomer. The dipole moment of each tautomer can differ significantly, and the one with the larger dipole moment will be preferentially solvated and thus stabilized in a polar environment.

-

Hydrogen-Bonding Solvents: Solvents capable of hydrogen bonding can interact with both the acidic N-H proton and the basic pyridinic nitrogen of the pyrazole. Protic solvents can facilitate the proton transfer, while aprotic hydrogen-bond acceptors can stabilize the N-H tautomer.

Temperature and Concentration

The tautomeric equilibrium is a thermodynamic process, and as such, it is influenced by temperature. In some cases, variable temperature NMR studies can be used to determine the thermodynamic parameters of the equilibrium. Concentration can also play a role, particularly in nonpolar solvents where intermolecular hydrogen bonding and self-association of pyrazole molecules can occur.

Solid-State Structure: The Case of this compound

In the solid state, the dynamic equilibrium observed in solution is "frozen" into a single, energetically favorable conformation dictated by crystal packing forces and intermolecular interactions. X-ray crystallography is the definitive technique for elucidating the solid-state structure.

The crystal structure of this compound has been determined at low temperature (170 K) and reveals a fascinating supramolecular assembly. The molecules form a hydrogen-bonded trimeric unit, which is isostructural to its 4-bromo analogue.[1][2] This trimeric arrangement highlights the strong propensity of pyrazoles to form intermolecular hydrogen bonds in the solid state.

Table 1: Crystallographic Data for this compound [1][2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.453(1) |

| b (Å) | 16.096(3) |

| c (Å) | 4.312(1) |

| Z | 4 |

| Temperature (K) | 170 |

Experimental and Computational Characterization of Tautomers

A combination of experimental and computational techniques is essential for a comprehensive understanding of the tautomeric behavior of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used tool for studying tautomerism in solution.[3] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify the predominant tautomer and, in favorable cases, quantify the tautomeric equilibrium constant (Kt).

Key NMR Observables:

-

¹H NMR: The chemical shifts of the ring protons, particularly H3 and H5, are sensitive to the position of the tautomeric equilibrium. The N-H proton signal can also provide valuable information, although it is often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The chemical shifts of the ring carbons, especially C3 and C5, are highly indicative of the tautomeric form. In cases of rapid tautomerization on the NMR timescale, averaged signals for C3 and C5 are observed.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous information about the protonation state of each nitrogen.

Determining Tautomeric Ratios:

In cases where the tautomerization is slow on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer can be observed. The ratio of the tautomers can then be determined by integrating the corresponding signals.

For cases of fast exchange, the observed chemical shift (δobs) is a weighted average of the chemical shifts of the individual tautomers (δA and δB):

δobs = xAδA + xBδB

where xA and xB are the mole fractions of tautomers A and B. By using "fixed" or "blocked" derivatives (e.g., N-methylated analogues) to determine the chemical shifts of the individual tautomers, the equilibrium constant can be estimated.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data. By calculating the Gibbs free energies of the different tautomers, one can predict the position of the tautomeric equilibrium. These calculations can also provide insights into the geometric and electronic properties of each tautomer.

Caption: A typical experimental and computational workflow for the study of tautomerism in this compound derivatives.

Experimental Protocols

This protocol is a general procedure based on the Vilsmeier-Haack reaction for the synthesis of 4-formyl pyrazoles, which can then be further modified.[4]

-

Preparation of Hydrazone: To a solution of a substituted acetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the precipitated hydrazone, wash with water, and dry.

-

Vilsmeier-Haack Reaction: To a cooled (0 °C) solution of the hydrazone (1.0 eq) in dry DMF (5 mL per gram of hydrazone), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

-

Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is the 4-formyl-3-substituted-1-phenyl-1H-pyrazole.

-

Chlorination: While various methods exist for the chlorination of pyrazoles, a common approach involves the use of reagents like N-chlorosuccinimide (NCS) in a suitable solvent.

-

Sample Preparation: Prepare solutions of the this compound derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 10-20 mg/mL.

-

¹H and ¹³C NMR Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Variable Temperature (VT) NMR (Optional): If the tautomeric exchange is fast at room temperature, perform VT-NMR experiments at lower temperatures to slow down the exchange and resolve the signals of the individual tautomers.

-

Data Analysis: Analyze the chemical shifts and coupling constants to identify the predominant tautomer in each solvent. If separate signals are observed, determine the tautomeric ratio by integration.

Biological Implications and Drug Design

The tautomeric state of a drug molecule is of paramount importance as it dictates its three-dimensional shape, hydrogen bonding capacity, and overall electronic distribution. These features, in turn, govern the molecule's ability to bind to its biological target.[5][6][7]

For this compound derivatives, the two tautomers can be considered as two different chemical entities with potentially distinct biological activities. One tautomer may bind to a receptor with high affinity, while the other may be inactive or even exhibit off-target effects.

Structure-Activity Relationship (SAR) Considerations:

-

Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the sp²-hybridized nitrogen is a hydrogen bond acceptor. The position of these functionalities, which changes with tautomerism, can be critical for receptor binding.

-

Lipophilicity: The two tautomers may have different polarities and, consequently, different lipophilicities. This can affect their ability to cross cell membranes and reach their target.

-

Metabolic Stability: The tautomeric form can influence the metabolic fate of a drug. One tautomer may be more susceptible to enzymatic degradation than the other.

Therefore, a comprehensive understanding and control of the tautomeric equilibrium are essential for the successful design and development of drugs based on the this compound scaffold. By carefully selecting substituents and considering the physiological environment, medicinal chemists can favor the formation of the more active tautomer, leading to improved efficacy and a better side-effect profile.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. This guide has provided a detailed overview of the fundamental principles governing this equilibrium, the experimental and computational tools for its investigation, and its crucial role in the context of drug discovery. For researchers in the field, a thorough appreciation of the subtle interplay of factors that control tautomerism is not merely an academic exercise but a critical component of rational drug design. By harnessing this knowledge, the scientific community can continue to develop novel and effective therapeutic agents based on this versatile heterocyclic scaffold.

References

- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). Journal of Drug Delivery and Therapeutics, 3(4).

- Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of this compound.

- Li, P., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(15), 4583.

- Shawali, A. S., et al. (2002). Synthesis of New Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 49(6), 1035-1040.

- Li, Y., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4536-4540.

- Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4797.

- Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2632.

- Claramunt, R. M., et al. (2006). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Arkivoc, 2006(5), 115-128.

- Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of this compound.

- Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743.

- Begtrup, M., et al. (1990). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 28(4), 338-346.

- Fita, I., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Journal of Molecular Structure, 700(1-3), 89-98.

- Taveira, A. F., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.

- Duddeck, H. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 191-204). Steinkopff.

- Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4539.

- Popielarska, H., et al. (2014). Pyrazole derivatives. A challenge of modern academic and industrial chemistry. Przemysł Chemiczny, 93(9), 1473-1481.

- Nieto, J., et al. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 12(16), 4357-4365.

- Le Guilloux, V., et al. (2005). Structure Activity Relationships. In Drug Design: Structure- and Ligand-Based Approaches.

-

(n.d.). View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research. Retrieved from [Link]

- Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry, 1, 1-63.

- Latypov, S. K., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(11), 3326.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 3(38), 10696-10705.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Low-temperature crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to the Regioselective Synthesis of 4-Chloro-1H-pyrazole

Abstract

The 4-Chloro-1H-pyrazole scaffold is a privileged core structure in modern medicinal chemistry and agrochemistry, integral to a multitude of biologically active compounds.[1][2][3] Its synthesis, however, is frequently complicated by challenges in controlling regioselectivity, particularly when constructing the pyrazole ring from unsymmetrical precursors. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the key synthetic strategies for obtaining this compound. We will dissect the mechanistic underpinnings of classical and modern synthetic routes, focusing on the critical factors that govern regiochemical outcomes. This guide emphasizes not just the "how" but the "why" of methodological choices, offering field-proven insights into reaction optimization, detailed experimental protocols, and a comparative analysis of synthetic approaches to empower the rational design of efficient and selective syntheses.

The Strategic Importance of the Pyrazole Core and the Challenge of Regioselectivity

The pyrazole ring system is a cornerstone of contemporary drug design, featuring in blockbuster drugs such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and the acaricide Tebufenpyrad.[4][5] The specific substitution pattern on the pyrazole ring is paramount to its pharmacological activity. The introduction of a chlorine atom at the C4 position, as in this compound (CAS 15878-00-9), provides a key building block with a versatile synthetic handle for further molecular elaboration through cross-coupling and other functionalization reactions.[1][6]

The primary challenge in pyrazole synthesis arises from the reaction of unsymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines. This classic and widely used approach, known as the Knorr pyrazole synthesis, can lead to the formation of two distinct regioisomers, often in difficult-to-separate mixtures.[4][7][8] Achieving high regioselectivity is therefore a critical objective to ensure synthetic efficiency, minimize purification burdens, and maximize the yield of the desired isomeric product.

This guide will explore two principal strategic avenues:

-

Regiocontrolled Ring Formation: Strategies to construct the pyrazole ring with the desired substitution pattern from the outset.

-

Direct C4-Chlorination: Synthesis of the parent 1H-pyrazole followed by a highly regioselective direct chlorination at the C4 position.

Strategy 1: Regiocontrolled Construction of the Pyrazole Ring

The most established method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[9][10][11] The regiochemical outcome is dictated by which of the two carbonyl carbons undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine.

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone proceeds through a series of equilibria involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[7][10] The selectivity is governed by a delicate interplay of steric and electronic factors of the R1 and R3 substituents on the diketone.[7]

Caption: Knorr synthesis with an unsymmetrical diketone leading to two regioisomers.

Causality Behind Experimental Choices: Driving Regioselectivity

Simply mixing the reactants in a standard solvent like ethanol often results in poor regioselectivity.[4][8] However, the reaction outcome can be dramatically influenced by strategic solvent selection.

Field-Proven Insight: The Role of Fluorinated Alcohols

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance regioselectivity.[4][8][12]

-

Causality: These solvents possess unique properties. They are strong hydrogen bond donors but poor hydrogen bond acceptors and are non-nucleophilic.[4] It is proposed that TFE or HFIP can form a hydrogen-bonded six-membered ring with the enol form of the 1,3-dicarbonyl substrate. This interaction enhances the electrophilicity of one carbonyl group over the other, directing the nucleophilic attack of the hydrazine and favoring the formation of a single regioisomer.

Table 1: Solvent Effect on Regioselectivity in Pyrazole Formation

| Entry | 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Yield (%) | Reference |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | 1 : 1.5 | 85 | [12] |

| 2 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | > 20 : 1 | 92 | [12] |

| 3 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | 1 : 1.3 | 75 | [4] |

| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | TFE | > 20 : 1 | 88 | [4] |

Alternative Cyclocondensation Strategies

Other methods to control the pyrazole core synthesis include:

-

1,3-Dipolar Cycloadditions: Reactions between in-situ generated nitrile imines and alkenes or alkynes provide a highly regioselective route to polysubstituted pyrazoles.[13][14] The regiochemistry is reliably controlled by the electronic properties of the dipole and dipolarophile.

-

Reaction with α,β-Unsaturated Ketones: This two-step process involves the initial formation of a pyrazoline via Michael addition, followed by an oxidation step to furnish the aromatic pyrazole.[9][11][15]

Strategy 2: Direct Regioselective Chlorination of the Pyrazole Ring

For the specific synthesis of this compound, the most direct and industrially viable strategy is the electrophilic chlorination of the parent 1H-pyrazole. The pyrazole ring is electron-rich and readily undergoes electrophilic substitution.

Mechanistic Rationale for C4 Selectivity

The C4 position of the 1H-pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack. The two nitrogen atoms deactivate the adjacent C3 and C5 positions towards electrophiles, making C4 the kinetically and thermodynamically favored site for substitution.

Caption: Mechanism of direct C4-chlorination of 1H-pyrazole.

Self-Validating Protocol for Direct C4-Chlorination

Older methods for this transformation often used sodium hypochlorite in the presence of acetic acid, which resulted in moderate yields (around 70%).[16] A significant improvement, which forms the basis of our recommended protocol, involves performing the reaction in the substantial absence of carboxylic acid. This modification prevents side reactions and leads to near-quantitative yields.[16]

Experimental Protocol: Synthesis of this compound [16]

-

Objective: To synthesize this compound via direct chlorination of 1H-pyrazole.

-

Materials:

-

1H-Pyrazole (1.0 eq)

-

Aqueous Sodium Hypochlorite (NaOCl) solution (approx. 13-15%, 1.05 eq)

-

Water (as solvent)

-

Ethyl Acetate (for extraction)

-

35% Sulfuric Acid (for pH adjustment)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole (e.g., 34.0 g, 0.5 mol) in water (e.g., 200 mL). Cool the solution to 10-15°C using an ice bath.

-

Reagent Addition: Add the aqueous sodium hypochlorite solution (e.g., 270 g of 13.8% solution, 0.525 mol) dropwise to the stirred pyrazole solution over a period of 1-2 hours, ensuring the internal temperature is maintained between 10°C and 30°C.

-

Reaction Monitoring (Trustworthiness Check): The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.

-

Workup: Once the reaction is complete, adjust the pH of the mixture to approximately 11 by carefully adding 35% sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Expected Outcome: The product, this compound, is obtained as a slightly yellow crystalline solid. Yields are typically excellent, often exceeding 95%.[16]

Conclusion and Future Directions

The synthesis of this compound can be approached with high levels of regioselectivity through two primary strategies. While methods focusing on the controlled construction of the pyrazole ring, particularly those employing fluorinated solvents, offer elegant solutions for complex, substituted pyrazoles, the most efficient and scalable route to the parent 4-chloro derivative is the direct electrophilic chlorination of 1H-pyrazole.[4][16] The optimized protocol using hypochlorite in the absence of carboxylic acids represents a robust, high-yielding, and self-validating system suitable for both academic and industrial settings.

Future advancements in this field may leverage flow chemistry to better control reaction parameters for the Knorr synthesis or employ computational modeling to more accurately predict regiochemical outcomes, further refining the synthesis of this vital chemical building block.[7]

References

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

-

ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

-

Shaaban, M. R., El-Sayed, N. N. E., & El-wahab, A. E.-G. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]

-

Wang, Z., Li, Y., Zhang, Y., Wei, W., Li, J., & Liu, H. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(17), 3046. [Link]

-

Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2443-2451. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Bassyouni, F. A., El-Sayed, I. A. E., & Abdel-rahman, A. A. H. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6526. [Link]

-

Ivanova, A. E., Burgart, Y. V., Saloutin, V. I., Slepukhin, P. A., Borisevich, S. S., & Khursan, S. L. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7274. [Link]

-

ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

-

Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Pharmacological Landscape of Pyrazole Analogs: Insights from 4-Chloropyrazole. Retrieved from [Link]

-

Zhuo, Z., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link]

- Parg, A., et al. (1991). Preparation of 4-chloropyrazoles. U.S.

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

-

Pace, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1436. [Link]

-

Chen, Q., & Knochel, P. (2014). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 16(19), 5032–5035. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between... [Link]

-

Coudert, P. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Coudert/a86f1e8e2d4223f139199d75b31f24d366367332]([Link]

-

ResearchGate. (n.d.). Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[17]. [Link]

-

Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. [Link]

-

Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(11), 2639-2644. [Link]

-

Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 108-116. [Link]

-

Pace, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. [Link]

-

ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

Kumar, A., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Discovery, 14(1), 1-20. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

ResearchGate. (2005). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem Compound Database. Retrieved from [Link]

-

Bouillon, J. P., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-11. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 17. Pyrazole synthesis [organic-chemistry.org]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Halogenated Pyrazoles

Foreword

The pyrazole nucleus, a deceptively simple five-membered aromatic heterocycle, has proven to be a remarkably versatile scaffold in the fields of medicinal chemistry and agrochemicals.[1][2] Its journey from a laboratory curiosity in the late 19th century to a core component of blockbuster drugs and potent pesticides is a testament to the power of synthetic chemistry and the intricate dance of structure-activity relationships. This guide delves into a crucial chapter of that story: the strategic incorporation of halogens. We will explore the historical milestones, from the foundational synthesis of the pyrazole ring to the modern, nuanced understanding of how halogenation sculpts molecular properties to achieve desired biological outcomes. For the researchers, scientists, and drug development professionals who constitute our audience, this document is intended not merely as a historical record, but as a technical resource, illuminating the causality behind synthetic choices and the principles that continue to drive innovation in this enduring class of molecules.

Part 1: The Genesis of a Privileged Scaffold: The Discovery of Pyrazole

The story of pyrazoles begins in the 1880s, a fertile period for heterocyclic chemistry. The first synthesis of a pyrazole derivative is credited to German chemist Ludwig Knorr in 1883.[1][2][3][4] Knorr's work involved the condensation reaction of ethyl acetoacetate with phenylhydrazine, which yielded a pyrazolone.[1] This reaction, a cornerstone of heterocyclic synthesis, laid the groundwork for what would become known as the Knorr pyrazole synthesis .[3][5][6] Shortly after, in 1889, Hans von Pechmann reported the synthesis of the parent pyrazole heterocycle itself by reacting hydrazine with propargyl aldehyde.[7]

The classical and most adaptable method for constructing the pyrazole ring remains the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5][8] This approach, often referred to as the Knorr or Paal-Knorr synthesis, is highly efficient due to the formation of a stable aromatic ring.[6][9][10][11][12]

Mechanism: The Knorr Pyrazole Synthesis

The reaction's elegance lies in its straightforward cascade of condensation and cyclization. The mechanism, typically acid-catalyzed, involves the initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular attack from the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[3][13]

Caption: The Knorr Pyrazole Synthesis Workflow.

Part 2: The Halogen Effect: Transforming Properties and Potency

For decades, halogen atoms were incorporated into drug candidates primarily for their steric bulk and ability to increase lipophilicity, which can improve membrane permeability and bioavailability.[14][15][16] However, a more sophisticated understanding has emerged. Halogenation is now recognized as a critical tool for fine-tuning a molecule's electronic properties, metabolic stability, and, most notably, its binding affinity through a phenomenon known as halogen bonding.[14][16][17]

Key Roles of Halogenation in Drug Design:

-

Modulation of Lipophilicity: Halogens increase a compound's ability to dissolve in lipids, which can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile.[15]

-

Metabolic Blocking: The carbon-halogen bond, particularly the C-F bond, is very strong. Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, increasing the drug's half-life.[18]

-

Enhanced Binding Affinity: Halogens can participate in halogen bonds, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with an electron-rich donor, like an oxygen or nitrogen atom on a protein target.[14][16][17] This can significantly increase the binding affinity and selectivity of a ligand.

-

Bioisosteric Replacement: Halogen atoms are often used as bioisosteres for other functional groups.[18][19] For example, fluorine is a common bioisostere for a hydrogen atom, while chlorine can mimic a methyl group in terms of size.[19][20]

Caption: The multifaceted impact of halogenation on pyrazole-based drug candidates.

Part 3: Synthetic Methodologies for Halogenating Pyrazoles

The direct halogenation of an unsubstituted pyrazole ring typically occurs at the electron-rich C4 position.[21] Achieving regioselective halogenation at the C3 or C5 positions, which is often crucial for biological activity, requires more nuanced synthetic strategies.

Common Halogenation Strategies

| Method | Reagents | Typical Position | Key Considerations |

| Direct Electrophilic Halogenation | X₂, N-Halosuccinimides (NCS, NBS, NIS) | C4 (preferentially) | C4 must be unsubstituted. Stronger conditions can lead to polyhalogenation.[21][22] |

| Dehydroxyhalogenation | POCl₃, POBr₃, PCl₅ | C3 or C5 | Requires a pyrazolone (hydroxypyrazole) precursor. A robust method for C3/C5 halogenation.[21] |

| Sandmeyer Reaction | NaNO₂, HX, CuX | C3 or C5 | Starts from an aminopyrazole, which is diazotized and displaced with a halide. |

| Cycloaddition | Halogenated Dipoles | C3 | Can build the halogenated pyrazole ring directly from acyclic precursors.[21][23] |

| Modern Electrochemical Methods | Hydrazine, Enaminone, Halogen Source | C4 | Offers mild, catalyst-free conditions for synthesizing 4-halopyrazoles.[24] |

Exemplary Protocol: 4-Bromination of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a typical electrophilic substitution using N-Bromosuccinimide (NBS), a common and relatively safe brominating agent.

Objective: To regioselectively brominate the C4 position of a 1,3,5-trisubstituted pyrazole.

Materials:

-

1,3,5-Trisubstituted Pyrazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Ethanol or Acetonitrile (solvent)

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Setup: Dissolve the starting pyrazole (1.0 eq) in the chosen solvent (e.g., ethanol) in the reaction flask.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-